3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
Description
3-Methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is a pyrazole-based amine derivative with a hydrochloride salt formulation. Its structure features a pyrazole ring substituted with methoxy (OCH₃) and methyl (CH₃) groups at positions 3 and 1, respectively, and an amine side chain linked to a second methylpyrazole moiety.
Properties
Molecular Formula |
C10H16ClN5O |
|---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5O.ClH/c1-14-7-9(10(13-14)16-3)11-6-8-4-5-12-15(8)2;/h4-5,7,11H,6H2,1-3H3;1H |
InChI Key |
CNBOZSXFLNKOBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC=NN2C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves several steps. Typically, the process starts with the preparation of the pyrazole ring, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Core Pyrazole Derivatives
describes pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3p) with chloro, cyano, and aryl substituents. For instance, 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) shares a pyrazole backbone but differs in substituents (Cl, CN, aryl groups) and lacks the amine side chain present in the target compound. The absence of a secondary pyrazole moiety in these analogs reduces structural complexity compared to the target .
Pyrazole-Amines with Hydrochloride Salts
highlights 3-chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine hydrochloride , which shares the hydrochloride salt form and an amine side chain. However, its substituents include a pyridinyl group and a methoxyethyl chain, contrasting with the target’s methylpyrazole-linked amine. The pyridinyl group may enhance π-π stacking interactions in biological systems, whereas the target’s methylpyrazole could improve lipophilicity .
N-Substituted Pyrazole-Amines
details N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, featuring a cyclopropylamine substituent.
Key Observations :
- Yields for pyrazole-amine derivatives vary significantly (17.9–68%), influenced by steric and electronic effects of substituents.
- The target’s methylpyrazole-methylamine side chain may require optimized coupling conditions to improve yield.
Physicochemical Properties
Melting Points
- The target’s hydrochloride salt form likely increases its melting point compared to neutral analogs. For example, 3-chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine hydrochloride () has a melting point of 157–158°C, while neutral carboxamide derivatives () melt at 133–183°C .
Spectral Data
- ¹H NMR : and show characteristic peaks for pyrazole protons (δ 8.12–8.87 ppm) and substituents (e.g., methoxy at δ 3.27 ppm). The target’s methylpyrazole-methylamine moiety would likely exhibit distinct splitting patterns for methyl groups (δ ~2.5–3.5 ppm) .
- Mass Spectrometry : Analogous compounds (e.g., 3a, [M+H]⁺ = 403.1) suggest the target’s molecular ion would align with its formula (C₁₀H₁₆N₅O·HCl ≈ 273.7 g/mol).
Biological Activity
3-Methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHNO and a molecular weight of approximately 219.24 g/mol. Its structure includes a methoxy group and a pyrazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacteria and fungi. Although specific data on 3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is limited, it is hypothesized that it may share similar antimicrobial properties due to its structural similarities with other active pyrazole compounds .
Antioxidant Activity
The antioxidant capacity of pyrazole derivatives has been documented in several studies. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The specific antioxidant activity of 3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride remains to be fully elucidated but warrants further investigation given the promising results observed with related compounds .
Enzymatic Inhibition
Enzymatic inhibition is another area where pyrazole derivatives show promise. For example, some studies have reported that pyrazole-based compounds can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition is crucial for developing immunosuppressive agents . The specific interaction of 3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride with DHODH or other enzymes has not yet been characterized.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on various pyrazole derivatives, highlighting the importance of specific functional groups in enhancing biological activity. For instance, the presence of electron-donating groups such as methoxy enhances the compound's reactivity and biological efficacy .
| Compound | Biological Activity | Key Findings |
|---|---|---|
| Pyrazole Derivative A | Antimicrobial | Effective against Gram-positive bacteria |
| Pyrazole Derivative B | Antioxidant | Scavenges free radicals effectively |
| Pyrazole Derivative C | Enzyme Inhibition (DHODH) | More potent than known inhibitors |
Q & A
Q. What are the standard synthetic routes for preparing 3-methoxy-1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. For example:
- Route 1 : Reacting 3-methoxy-1-methylpyrazole-4-amine with 2-methylpyrazole-3-carboxaldehyde via reductive amination using NaBHCN in methanol, followed by HCl neutralization to form the hydrochloride salt .
- Route 2 : Copper-catalyzed coupling of halogenated pyrazole intermediates with methylamine derivatives in dimethyl sulfoxide (DMSO) at 35–60°C for 24–48 hours .
Q. Key Considerations :
Q. Table 1: Synthetic Methods Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Reductive Amination | NaBHCN, MeOH, RT, 12h | 65–70 | >95% | |
| Copper-Catalyzed | CuBr, DMSO, 60°C, 48h | 17–22 | 90–92% |
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- H/C NMR : Confirm substituent positions and connectivity. For instance, the methoxy group (δ 3.3–3.5 ppm) and pyrazole protons (δ 7.8–8.4 ppm) .
- Mass Spectrometry (HRMS-ESI) : Verify molecular weight (e.g., observed [M+H] at m/z 253.1 vs. calculated 253.2) .
- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3298 cm for amine hydrochloride salts) .
Q. Data Interpretation Tips :
- Discrepancies in NMR splitting patterns may indicate rotational isomers or impurities.
- Use DMSO-d as a solvent to enhance proton resolution in polar intermediates .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
Methodological Answer:
- Reaction Path Screening : Quantum chemical calculations (e.g., DFT) predict energy barriers for intermediates. For example, optimizing Cu-catalyzed coupling using transition-state modeling to reduce side reactions .
- Machine Learning (ML) : Train models on existing reaction datasets (e.g., solvents, catalysts, temperatures) to predict optimal conditions. ICReDD’s approach combines computational and experimental data to shorten development cycles .
Case Study :
A 2024 study reduced reaction time by 40% using ML-guided solvent selection (switching from DMSO to DMAc) to improve solubility and catalyst efficiency .
Q. How do structural modifications influence biological activity in pyrazole derivatives?
Methodological Answer:
Q. Table 2: SAR of Pyrazole Derivatives
| Modification | Target Activity | IC (µM) | Reference |
|---|---|---|---|
| 3-Methoxy, 1-Methyl | Kinase A Inhibition | 1.2 | |
| 2-Methylpyrazole | Kinase A Inhibition | 0.7 |
Q. How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Scenario : Discrepant H NMR signals for methyl groups (e.g., δ 2.3 vs. 2.5 ppm).
- Root Cause Analysis :
- Solution :
Q. What strategies improve solubility and stability for in vitro assays?
Methodological Answer:
- Solubility :
- Stability :
Data Contradiction Analysis Example
Issue : Conflicting reports on cytotoxicity (IC = 5 µM vs. 12 µM in similar cell lines).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
